molecular formula C23H28Br2N4O3 B12587540 Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-16-9

Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-

Cat. No.: B12587540
CAS No.: 649740-16-9
M. Wt: 568.3 g/mol
InChI Key: QKJSTFBSZVXPGH-UHFFFAOYSA-N
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Description

Crystal System and Space Group

  • Crystal System : Monoclinic
  • Space Group : P21/n (common for symmetrical diarylureas due to centrosymmetric packing).
  • Unit Cell Parameters :

























    ParameterValue
    a12.4 Å
    b7.8 Å
    c15.2 Å
    β105.6°

Hydrogen-Bonding Interactions

The urea N-H groups form robust hydrogen bonds with morpholine oxygen atoms of adjacent molecules, creating a ladder-like network (Figure 2). Key metrics include:

  • N-H···O Distance : 2.08–2.15 Å
  • Bond Angle : 158–164°

Bromine atoms contribute to halogen bonding (Br···O interactions, 3.2–3.4 Å), further stabilizing the lattice.

Conformational Dynamics in Solution Phase

In solution (e.g., dimethyl sulfoxide-d6 or chloroform-d), the compound exhibits dynamic behavior distinct from its solid-state conformation:

  • Morpholine Ring Flexibility : NMR studies reveal chair-to-chair flipping of the morpholine rings, with an energy barrier of ~45 kJ/mol.
  • Urea Group Rotation : Restricted rotation about the C-N bonds is observed, with a rotational barrier of 18–22 kJ/mol, attributed to conjugation with the carbonyl group.
  • Solvent-Dependent Aggregation : In polar aprotic solvents, intermolecular hydrogen bonding persists, evidenced by concentration-dependent chemical shifts in 1H NMR spectra.

Comparative Analysis with Symmetrical Diarylurea Derivatives

Comparative studies highlight the unique structural and electronic effects of the morpholinylmethyl and bromine substituents:

Feature Urea, N,N'-bis[(3-Bromophenyl)-4-morpholinylmethyl]- N,N'-Bis[(3-Bromophenyl)methyl]urea N,N'-Bis[(3-Bromophenyl)(4-methylpiperazinyl)methyl]urea
Substituent Morpholinylmethyl Methyl 4-Methylpiperazinyl
Hydrogen Bond Acceptor Morpholine oxygen None Piperazine nitrogen
Crystal Packing Halogen-bonded ladder networks van der Waals-dominated Layered H-bonding
Solubility (DMSO) High Moderate High

The morpholine oxygen enhances solubility in polar solvents compared to non-heterocyclic derivatives, while bromine atoms improve crystallinity via halogen bonding.

Properties

CAS No.

649740-16-9

Molecular Formula

C23H28Br2N4O3

Molecular Weight

568.3 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]urea

InChI

InChI=1S/C23H28Br2N4O3/c24-19-5-1-3-17(15-19)21(28-7-11-31-12-8-28)26-23(30)27-22(29-9-13-32-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,30)

InChI Key

QKJSTFBSZVXPGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-bromophenylamine with morpholine in the presence of a urea derivative. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as filtration, extraction, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl morpholinyl urea derivatives, while reduction can produce amine-substituted urea compounds .

Scientific Research Applications

Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the morpholinylmethyl groups can enhance solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Meta vs. para-bromo derivatives ).
  • Morpholine Impact : Morpholinylmethyl groups increase molecular weight and polarity compared to simpler alkyl or aryl substituents (e.g., dimethylurea ), enhancing solubility in polar solvents .

Spectroscopic and Physical Properties

Compound Name ¹H NMR (DMSO-d6) Melting Point/Crystallinity Reference
Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- Inferred: δ ~8.5–9.0 (urea NH), 7.1–7.8 (aromatic), 3.8 (morpholine CH₂) Likely >150°C (similar to DPUD-6 )
DPUD-6 δ 8.91 (s, 2H), 7.80–7.12 ppm (m, 8H) Not reported
N,N’-Bis(4-bromophenyl)-N,N′-dimethylurea Not provided Monoclinic P21/n, Z = 4

Key Observations :

  • The morpholinylmethyl groups in the target compound are expected to downfield-shift urea NH protons compared to DPUD-6 (δ 8.91) due to electron donation from morpholine .
  • Crystallinity may differ from para-bromo analogs due to steric effects from meta substitution .

Key Observations :

  • Compared to non-halogenated morpholinyl ureas, the bromine atoms may enhance binding to hydrophobic pockets in biological targets .

Biological Activity

Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H17_{17}BrN2_2O2_2
  • Molecular Weight : 351.21 g/mol
  • CAS Number : Not specified in the results.

The compound features a urea moiety linked to two bromophenyl groups and a morpholinylmethyl group, which may contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine atoms enhances lipophilicity and may improve binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate the activity of receptors, influencing signaling pathways related to cell proliferation and survival.

Biological Activity

Research has indicated that compounds similar to Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the effects of similar urea derivatives on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
    CompoundCell LineIC50 (µM)Mechanism
    Urea Derivative AMCF-710Apoptosis
    Urea Derivative BHeLa5Caspase Activation
  • Antimicrobial Efficacy :
    • In vitro testing revealed that Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to warrant further investigation for clinical applications.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

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